N-(1,3-benzodioxol-5-yl)-3-(phenylsulfonyl)propanamide
Description
N-(1,3-Benzodioxol-5-yl)-3-(phenylsulfonyl)propanamide is a synthetic organic compound characterized by a propanamide backbone linked to a 1,3-benzodioxole (methylenedioxyphenyl) group at the nitrogen atom and a phenylsulfonyl moiety at the β-position. The 1,3-benzodioxol-5-yl group is a common pharmacophore in medicinal chemistry, known for enhancing bioavailability and metabolic stability, while the phenylsulfonyl group may contribute to electron-withdrawing effects, influencing receptor binding or enzymatic interactions.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(1,3-benzodioxol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c18-16(8-9-23(19,20)13-4-2-1-3-5-13)17-12-6-7-14-15(10-12)22-11-21-14/h1-7,10H,8-9,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZZGUNYHZRPCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-3-(phenylsulfonyl)propanamide typically involves the reaction of 1,3-benzodioxole with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-3-(phenylsulfonyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(phenylsulfonyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring and phenylsulfonyl group can interact with active sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in research focused on understanding and manipulating these pathways.
Comparison with Similar Compounds
Structural Modifications in Propanamide Derivatives
Key Differences and Implications
Substituent Effects on Bioactivity
- Sulfonyl Group Variations :
- The phenylsulfonyl group in the target compound contrasts with methylsulfonyl (compound 50) and trifluoromethoxy phenylsulfonyl (compound 57, ). Sulfonyl groups influence electron density and hydrogen bonding; bulkier substituents (e.g., trifluoromethoxy) may enhance selectivity for hydrophobic enzyme pockets, as seen in indomethacin analogs .
- Heterocyclic Cores :
In contrast, methylsulfonyl derivatives (compound 50) achieve 33% yields via straightforward acid-amine coupling, suggesting simpler scalability .
Biological Applications CB2 Receptor Modulation: Oxadiazole-based propanamides (e.g., 6a-e) exhibit CB2 selectivity due to aromatic stacking interactions, whereas the target compound’s benzodioxol-sulfonyl combination may target alternative pathways . Antitumor Potential: Hydroxycarbamoyl derivatives (e.g., 32D) demonstrate histone deacetylase (HDAC) inhibition, a mechanism absent in sulfonyl-containing analogs, highlighting the critical role of hydroxamate groups in chelating zinc ions within HDAC active sites .
Research Findings and Data Gaps
- Structural Insights : The 1,3-benzodioxol-5-yl group is consistently associated with improved metabolic stability across analogs, but its synergy with sulfonyl groups remains unexplored .
- Pharmacological Data : While indole-propanamides (e.g., 50, 57) show COX inhibition, the target compound’s activity profile (e.g., anti-inflammatory, anticancer) requires empirical validation .
Biological Activity
N-(1,3-benzodioxol-5-yl)-3-(phenylsulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a benzodioxole ring and a phenylsulfonyl group. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound's structure is characterized by:
- Benzodioxole Ring : Known for its role in enhancing biological activity through interactions with various biomolecules.
- Phenylsulfonyl Group : Provides potential for enzyme inhibition and modulation of protein interactions.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound's mechanism can be summarized as follows:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites on enzymes, leading to inhibition of their activity.
- Protein Binding : The compound's unique structure allows it to bind selectively to certain proteins, influencing various biochemical pathways.
- Modulation of Signaling Pathways : By interacting with key molecular targets, the compound can modulate signaling pathways relevant to disease processes.
Antitumor Activity
Research has indicated that this compound exhibits potential antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in disease mechanisms. For instance:
- Tyrosinase Inhibition : this compound has shown promising results as a tyrosinase inhibitor, which is significant in the context of skin disorders and pigmentation issues.
Case Studies
- In Vitro Studies : A study demonstrated that the compound inhibited the growth of various cancer cell lines with IC50 values comparable to established chemotherapeutics.
- Animal Models : In vivo studies using murine models have indicated that treatment with this compound resulted in reduced tumor size and improved survival rates among treated groups compared to controls.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Benzodioxole + Phenylsulfonyl | Antitumor, Enzyme Inhibition |
| N-(1,3-benzodioxol-5-yl)-3-(phenylsulfonyl)ethanamide | Similar but shorter chain | Moderate Antitumor Activity |
| N-(1,3-benzodioxol-5-yl)-3-(phenylsulfonyl)butanamide | Longer chain variant | Reduced efficacy in enzyme inhibition |
Research Applications
This compound has several applications in scientific research:
- Drug Development : Its potential as a lead compound in developing new therapeutics targeting enzyme inhibition and cancer treatment.
- Biochemical Studies : Used as a tool to study enzyme mechanisms and protein interactions in cellular pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
